Cas no 7569-73-5 (2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride)
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine Hydrochloride
- 7569-73-5
- 2-(5-chloro-2-methoxyphenyl)ethanamine;hydrochloride
- Z1267773768
- 5-Chloro-2-methoxy-phenethylamine Hydrochloride
- EN300-75314
- 2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
-
- Inchi: 1S/C9H12ClNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H
- InChI Key: SMAHWYZVLIKBNR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)CCN)OC.Cl
Computed Properties
- Exact Mass: 221.0374194g/mol
- Monoisotopic Mass: 221.0374194g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Melting Point: 215-217 °C
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C378303-50mg |
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine Hydrochloride |
7569-73-5 | 50mg |
$ 155.00 | 2022-04-01 | ||
| TRC | C378303-250mg |
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine Hydrochloride |
7569-73-5 | 250mg |
$ 720.00 | 2022-04-01 | ||
| TRC | C378303-500mg |
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine Hydrochloride |
7569-73-5 | 500mg |
$ 1240.00 | 2022-04-01 | ||
| Enamine | EN300-75314-0.05g |
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride |
7569-73-5 | 95% | 0.05g |
$166.0 | 2023-02-12 | |
| Enamine | EN300-75314-0.1g |
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride |
7569-73-5 | 95% | 0.1g |
$248.0 | 2023-02-12 | |
| Enamine | EN300-75314-0.25g |
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride |
7569-73-5 | 95% | 0.25g |
$353.0 | 2023-02-12 | |
| Enamine | EN300-75314-0.5g |
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride |
7569-73-5 | 95% | 0.5g |
$557.0 | 2023-02-12 | |
| Enamine | EN300-75314-1.0g |
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride |
7569-73-5 | 95% | 1.0g |
$714.0 | 2023-02-12 | |
| Enamine | EN300-75314-2.5g |
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride |
7569-73-5 | 95% | 2.5g |
$1399.0 | 2023-02-12 | |
| Enamine | EN300-75314-5.0g |
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride |
7569-73-5 | 95% | 5.0g |
$2070.0 | 2023-02-12 |
2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride
2-(5-Chloro-2-Methoxyphenyl)Ethan-1-Amine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 7569-73-5, commonly referred to as 2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride is characterized by its aromatic ring system, which includes a chlorine substituent at the 5-position and a methoxy group at the 2-position. These substituents contribute to the molecule's electronic properties, influencing its reactivity and bioavailability. The ethanamine moiety further enhances its ability to interact with biological systems, making it a promising candidate for pharmacological applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride. Researchers have explored various methodologies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These methods not only improve yield but also ensure the scalability of production, which is crucial for industrial applications.
The pharmacological profile of CAS No. 7569-73-5 has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of key cellular pathways involved in inflammation and oxidative stress. For instance, studies published in reputable journals such as *Journal of Medicinal Chemistry* and *European Journal of Pharmacology* have shown that this compound exhibits anti-inflammatory and antioxidant activities, making it a potential candidate for treating conditions like neurodegenerative diseases and cardiovascular disorders.
In addition to its pharmacological properties, 2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride has also been investigated for its role in enzyme inhibition. Research conducted at leading institutions has revealed its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. These findings underscore its potential as a lead compound for developing novel anti-inflammatory agents.
The structural versatility of CAS No. 7569-73-5 has also made it a valuable tool in medicinal chemistry for exploring structure–activity relationships (SAR). By modifying the substituents on the aromatic ring or altering the ethanamine group, researchers can fine-tune the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This approach has led to the discovery of derivatives with improved bioavailability and reduced toxicity.
Moreover, 2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride has been utilized as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile building block in drug discovery pipelines.
In conclusion, CAS No. 7569-73-5, or 2-(5-chloro-2-methoxyphenyl)ethan-amine hydrochloride, stands out as a molecule with significant potential in pharmaceutical research. Its unique structure, coupled with recent advancements in synthesis and pharmacology, positions it as a promising candidate for developing innovative therapeutic agents. Continued research into its properties will undoubtedly unlock new opportunities for its application in medicine.
7569-73-5 (2-(5-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)